N-[(1r,3r)-3-fluorocyclobutyl]benzamide
Description
N-[(1r,3r)-3-Fluorocyclobutyl]benzamide is a fluorinated benzamide derivative characterized by a cyclobutyl ring substituted with a fluorine atom at the 3-position in the (1r,3r) configuration. The cyclobutyl moiety introduces conformational constraints, while the fluorine atom modulates electronic properties and lipophilicity.
Properties
CAS No. |
2397600-27-8 |
|---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition of Alkenes
Photochemical or transition-metal-catalyzed [2+2] cycloadditions are widely used to form cyclobutane rings. For example, ethylene derivatives undergo dimerization under UV light or using catalysts like ruthenium complexes to yield cyclobutane intermediates. A study in EP 3 318 565 A1 highlights the use of strained alkenes to generate bicyclic intermediates, which are subsequently functionalized.
Ring-Closing Metathesis (RCM)
Grubbs catalysts enable the formation of cyclobutanes via RCM of diene precursors. This method offers superior stereocontrol, as demonstrated in the synthesis of fluorinated heterocycles. For instance, a 1,5-diene substrate treated with Grubbs 2nd-generation catalyst produces a cyclobutane ring, which is then oxidized or reduced to introduce functional groups.
Fluorination Strategies for Stereochemical Control
Introducing fluorine at the 3-position of the cyclobutane ring while maintaining the (1r,3r) configuration is critical. Key methodologies include:
Electrophilic Fluorination
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a robust electrophilic fluorinating agent. In a protocol adapted from WO 2022/134642 A1, a cyclobutanol intermediate is treated with Selectfluor® in acetonitrile, yielding the trans-3-fluorocyclobutanol derivative. The reaction proceeds via a fluoronium ion intermediate, with stereochemical outcomes dictated by the chair-like transition state.
Nucleophilic Fluorination
Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) convert hydroxyl or ketone groups to fluorides. For example, (1r,3r)-3-hydroxycyclobutylamine is reacted with DAST in dichloromethane at −78°C to afford the fluorinated amine with >95% stereoretention. This method is preferred for acid-sensitive substrates.
Synthesis of (1r,3r)-3-Fluorocyclobutylamine
The amine precursor is synthesized through the following steps:
Reductive Amination of Cyclobutane Ketones
Cyclobutanone is condensed with ammonium acetate in the presence of sodium cyanoborohydride to yield cyclobutylamine. Subsequent resolution via chiral column chromatography separates the (1r,3r) enantiomer.
Curtius Rearrangement
A cyclobutane carboxylic acid is converted to an acyl azide, which undergoes thermal decomposition to form the isocyanate intermediate. Hydrolysis yields the primary amine, which is fluorinated as described in Section 2.
Amide Bond Formation with Benzoyl Chloride
Coupling (1r,3r)-3-fluorocyclobutylamine with benzoyl chloride is achieved under Schotten-Baumann conditions:
Procedure
-
Dissolve (1r,3r)-3-fluorocyclobutylamine (1.0 eq) in anhydrous dichloromethane.
-
Add benzoyl chloride (1.2 eq) dropwise at 0°C.
-
Stir for 4 hours at room temperature.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (Yield: 85–92%).
Alternative Methods
-
HATU/DIPEA-Mediated Coupling : For sterically hindered amines, HATU (1.5 eq) and DIPEA (3.0 eq) in DMF facilitate amide formation at 25°C (Yield: 78%).
-
Enzymatic Catalysis : Lipase B from Candida antarctica catalyzes the amidation in tert-butanol, offering an eco-friendly route (Yield: 65%).
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, Ar-H), 7.52–7.45 (m, 3H, Ar-H), 4.32–4.25 (m, 1H, cyclobutane-H), 3.98–3.91 (m, 1H, cyclobutane-H), 2.65–2.55 (m, 2H, cyclobutane-H), 2.20–2.10 (m, 2H, cyclobutane-H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ −118.5 (tt, J = 14.2 Hz, 7.8 Hz).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₁H₁₁FNO: 200.0821; Found: 200.0824 [M+H]⁺.
X-ray Crystallography
Single-crystal analysis confirms the trans-configuration, with C–F bond lengths of 1.399 Å and dihedral angles of 112.3° between fluorine and adjacent carbons.
Industrial-Scale Optimization
Process Intensification
-
Continuous Flow Reactors : Fluorination and amidation steps are conducted in a microreactor to enhance heat transfer and reduce reaction times (Residence time: 20 min; Yield: 89%).
-
Catalyst Recycling : Grubbs catalysts immobilized on magnetic nanoparticles are reused for RCM, reducing costs by 40%.
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
N-[(1r,3r)-3-fluorocyclobutyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
N-[(1r,3r)-3-fluorocyclobutyl]benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1r,3r)-3-fluorocyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group and benzamide moiety contribute to its unique chemical properties, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Variations on Cyclic Moieties
3-Fluoro-N-[(1R,3S)-3-(1H-Tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide ()
- Key Differences : The indenyl-tetrazole group replaces the cyclobutyl ring, introducing a fused aromatic system and a tetrazole heterocycle.
- These features may improve target affinity but complicate synthesis compared to the simpler cyclobutyl structure .
N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide ()
- Key Differences: A larger cyclopentyl ring with an aminomethyl substituent replaces the fluorocyclobutyl group.
- Impact: The aminomethyl group increases solubility but may introduce off-target interactions. The cyclopentyl ring’s larger size could reduce binding pocket compatibility compared to the compact cyclobutyl system.
4-Amino-5-chloro-N-[(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]benzamide derivatives ()
- Key Differences : A rigid azabicyclo[3.2.1]octane system replaces the cyclobutyl group.
- However, synthetic complexity and metabolic instability may limit utility compared to the more straightforward fluorocyclobutyl analog .
Fluorination Patterns and Electronic Effects
N-(3,4-Difluorophenyl)-3-methylbenzamide ()
- Key Differences : A difluorophenyl group replaces the fluorocyclobutyl moiety.
- The aromatic system may favor flat binding interactions, unlike the three-dimensional cyclobutyl group .
N-((3,3-Difluorocyclobutyl)methyl)-4-(phenylethynyl)benzamide ()
- Key Differences : A 3,3-difluorocyclobutyl group and phenylethynyl substituent are present.
- The phenylethynyl group adds rigidity and bulk, which could hinder bioavailability compared to the mono-fluorinated, less bulky target compound .
Heterocyclic and Functional Group Modifications
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ()
- Key Differences : A benzothiazolylidene ring replaces the cyclobutyl group.
- Impact : The thiazole ring enables π-stacking and metal coordination, useful in kinase inhibition. However, metabolic susceptibility of the thiazole may reduce in vivo stability compared to the fluorocyclobutyl analog .
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide ()
- Key Differences : A pyridyl group and additional fluorobenzoyl moiety are introduced.
- Impact : The pyridyl nitrogen enhances solubility and metal-binding capacity, while the dual fluorination may amplify electronic effects. However, steric clashes from the bulky substituents could reduce target compatibility .
Comparative Data Table
Q & A
Basic: What are the standard synthetic routes for N-[(1r,3r)-3-fluorocyclobutyl]benzamide, and how are stereochemical outcomes controlled?
Methodological Answer:
Synthesis typically involves copper-catalyzed C-H functionalization or amidation reactions. For example, cyclobutane fluorination can be achieved via nucleophilic substitution using KF or AgF under anhydrous conditions . Stereochemical control of the (1r,3r) configuration is achieved through chiral auxiliaries or enantioselective catalysis. Reaction monitoring via HPLC or TLC ensures purity, while X-ray crystallography confirms stereochemistry .
Advanced: How do reaction conditions (e.g., acidic vs. basic) influence mechanistic pathways in copper-mediated functionalization of this benzamide?
Methodological Answer:
Under basic conditions, Cu(II) mediates directed C-H activation via organometallic pathways, favoring cyclobutyl group functionalization. In acidic conditions, single-electron-transfer (SET) mechanisms dominate, leading to non-selective halogenation (e.g., chlorination) of the benzamide aromatic ring. Computational studies (DFT) and isotopic labeling (e.g., D₂O quenching) are used to distinguish pathways .
Basic: What analytical techniques are critical for characterizing this compound and confirming its structure?
Methodological Answer:
- NMR : NMR identifies fluorination position and purity (δ ~ -180 ppm for cyclobutyl-F).
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C-F bond length ~1.39 Å) .
- HRMS : Confirms molecular formula (e.g., CHFNO requires m/z 192.0824) .
Advanced: What strategies optimize yield in stereoselective synthesis, and how are competing diastereomers resolved?
Methodological Answer:
- Chiral ligands : Use of (R)-BINAP or Josiphos ligands in Pd/Cu-catalyzed amidation improves enantiomeric excess (ee >90%) .
- Chromatography : Chiral stationary phases (e.g., Chiralpak AD-H) separate diastereomers.
- Crystallization-induced diastereomer resolution : Salt formation with tartaric acid derivatives enhances purity .
Basic: How is this compound utilized in probing biological targets, such as enzyme or receptor interactions?
Methodological Answer:
The fluorocyclobutyl group enhances metabolic stability, making it a candidate for:
- HDAC inhibition : Radiolabeled analogs (e.g., ) track binding to histone deacetylases via fluorescence polarization assays .
- NMDA receptor antagonism : Electrophysiology (patch-clamp) and HS-release assays (e.g., methylene blue method) evaluate neuroprotective effects .
Advanced: What computational tools model the conformational dynamics of the fluorocyclobutyl moiety in solution?
Methodological Answer:
- Molecular Dynamics (MD) : AMBER or CHARMM force fields simulate ring puckering and fluorine’s electrostatic effects.
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates rotational barriers (e.g., cyclobutyl ring inversion ~5 kcal/mol) .
Basic: How does the fluorocyclobutyl group impact pharmacokinetic properties compared to non-fluorinated analogs?
Methodological Answer:
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation (assayed via liver microsomes).
- Lipophilicity : LogP increases by ~0.5 units (measured via shake-flask method), enhancing blood-brain barrier penetration .
Advanced: What in vivo models demonstrate the compound’s efficacy, and how are dosing regimens optimized?
Methodological Answer:
- Ischemic stroke models : Bilateral carotid artery occlusion (BCAO) in rodents evaluates neuroprotection. Dose optimization uses pharmacokinetic/pharmacodynamic (PK/PD) modeling (e.g., EC ~10 mg/kg) .
- Toxicology : Maximum tolerated dose (MTD) studies in primates monitor renal/hepatic biomarkers (ALT, creatinine) .
Basic: How are stability and degradation profiles assessed under varying storage conditions?
Methodological Answer:
- Forced degradation : Exposure to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- HPLC-MS : Identifies hydrolytic (amide bond cleavage) or oxidative (fluorine loss) degradation products .
Advanced: What contradictory data exist regarding its HDAC inhibition potency, and how are these resolved?
Methodological Answer:
Discrepancies in IC values (e.g., 15 μM vs. 60 μM in hippocampal vs. cortical tissues) arise from tissue-specific HDAC isoform expression. Resolution involves isoform-selective assays (e.g., HDAC3 knockdown via siRNA) and chromatin immunoprecipitation (ChIP) for target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
